molecular formula C28H27N3O3S B2482235 N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894559-09-2

N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No. B2482235
CAS RN: 894559-09-2
M. Wt: 485.6
InChI Key: BKVMOCSSQILIHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves a sequence of reactions that start from basic organic compounds, progressing through intermediates, and resulting in the final complex molecule. Techniques such as microwave-assisted synthesis have been employed to synthesize novel derivatives, demonstrating the efficiency and effectiveness of modern synthetic methods in producing these compounds with potential antibacterial activities (Borad et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These methods provide detailed information on the atomic and molecular arrangement, crucial for understanding the compound's reactivity and properties. Crystallographic studies have also been conducted to elucidate the precise three-dimensional arrangement of atoms within these molecules, shedding light on their structural characteristics (Sethusankar et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives is influenced by their molecular structure. Studies on related compounds have shown how modifications in the chemical structure can impact their reactivity, leading to different biological and chemical properties. These compounds participate in various chemical reactions, including cyclocondensation and N-alkylation, which are critical for synthesizing a wide range of derivatives with diverse biological activities (Incerti et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies have shown that these properties can be fine-tuned by altering the chemical structure, allowing for the design of compounds with desired physical characteristics for specific applications.

Chemical Properties Analysis

The chemical properties, including acidity (pKa values), antioxidant, and antimicrobial activities, are significant for the application of these compounds in pharmaceuticals and materials science. Research on similar compounds has demonstrated their potential as antioxidants and antimicrobial agents, highlighting the importance of understanding these chemical properties for developing new drugs and materials with enhanced performance (Lelyukh et al., 2021).

Scientific Research Applications

Antibacterial Activity

Compounds structurally related to the queried chemical have been synthesized and evaluated for their antibacterial activities. For instance, novel derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide were synthesized and showed broad-spectrum antibacterial activity against various microorganisms, highlighting their potential as emerging antibacterial agents (Borad et al., 2015).

Anticonvulsant Properties

Certain 2-(4-dimethylaminophenyl)-3-substituted thiazolidin-4-one-5-yl-acetyl acetamides/benzamides have been synthesized and investigated for their anticonvulsant activities. Among these, specific compounds have shown promising results, indicating potential for further exploration in anticonvulsant therapy (Senthilraja & Alagarsamy, 2012).

Anti-inflammatory and Antioxidant Activities

A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Certain compounds among these have exhibited both potent antioxidant and anti-inflammatory activities, suggesting their utility in the treatment of related disorders (Koppireddi et al., 2013).

α-Glucosidase Inhibitory Activity

Research on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has demonstrated significant α-glucosidase inhibitory activity. This highlights their potential application in managing conditions like diabetes by modulating glucose metabolism (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-17-11-18(2)13-22(12-17)31-26(33)16-35-28(31)23-7-5-6-8-24(23)30(27(28)34)15-25(32)29-21-10-9-19(3)20(4)14-21/h5-14H,15-16H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVMOCSSQILIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

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